Hetrombopag
Description
Overview of Thrombopoiesis Regulation and Receptor Signaling in Research Contexts
Thrombopoiesis, the physiological process of platelet production, is primarily regulated by the cytokine thrombopoietin (TPO). nih.govnumberanalytics.com TPO is constitutively produced, mainly by the liver, and its circulating levels are regulated by its binding to the thrombopoietin receptor (TPO-R), also known as MPL or CD110. nih.govnih.gov This receptor is expressed on the surface of hematopoietic stem cells, megakaryocyte progenitor cells, and platelets. numberanalytics.comnih.gov The binding of TPO to its receptor is the critical step that initiates megakaryopoiesis—the development of megakaryocytes—and their subsequent maturation into platelet-releasing cells. numberanalytics.comqiagen.com
In a research context, the TPO-R is understood as a member of the type I cytokine receptor family, which lacks intrinsic kinase activity. nih.gov Upon TPO binding, the receptor homodimerizes, leading to the activation of associated intracellular signaling proteins, predominantly the Janus kinase 2 (JAK2). nih.govqiagen.com Activated JAK2 then phosphorylates various downstream substrates, including the TPO-R itself and several signal transducers and activators of transcription (STATs), such as STAT3 and STAT5. qiagen.commednexus.org This activation triggers multiple signaling cascades that are crucial for cell proliferation and differentiation. rupress.org Key pathways activated by TPO-R stimulation include:
JAK/STAT Pathway : Essential for promoting the growth and survival of megakaryocytes. numberanalytics.com
PI3K/AKT Pathway : Plays a role in promoting megakaryocyte differentiation and subsequent platelet production. numberanalytics.comnih.gov
MAPK/ERK Pathway : Also involved in the regulation of megakaryocyte growth and survival. numberanalytics.comnih.gov
Dysregulation of this TPO-MPL signaling axis is a subject of intense study, as reduced function can lead to severe thrombocytopenia, while hyperactivation is linked to myeloproliferative neoplasms. nih.gov
| Signaling Pathway | Key Proteins Involved | Primary Function in Thrombopoiesis Research |
| JAK/STAT | TPO-R, JAK2, STAT3, STAT5 | Regulation of megakaryocyte proliferation, differentiation, and survival. numberanalytics.comqiagen.com |
| PI3K/AKT | PI3K, AKT | Promotion of megakaryocyte differentiation and maturation. numberanalytics.comnih.gov |
| MAPK/ERK | Raf, MEK, ERK1/2 | Contribution to megakaryocyte growth and survival signals. numberanalytics.comnih.gov |
Evolution of Small-Molecule TPO-RAs in Drug Discovery Research
The therapeutic potential of modulating the TPO-R led to the development of TPO-RAs. The first generation of these agents consisted of recombinant forms of human TPO (rhTPO). However, research and development shifted towards second-generation TPO-RAs to address certain limitations. This evolution led to the creation of small-molecule, non-peptide agonists. nih.govmdpi.com
Unlike the large protein structure of TPO, small-molecule TPO-RAs are orally bioavailable compounds that activate the TPO-R. nih.govmdpi.com A key finding in their discovery was that these molecules, such as eltrombopag (B601689) and avatrombopag, bind to the transmembrane domain of the TPO-R. mdpi.comfrontiersin.org This binding site is distinct from the extracellular domain where endogenous TPO binds. frontiersin.org This non-competitive binding allows for an potentially additive effect when both the small-molecule agonist and endogenous TPO are present. frontiersin.orgnih.gov The development of these compounds marked a significant step in drug discovery, providing orally active agents that could stimulate platelet production. mdpi.com This class of drugs continues to expand, with ongoing research focused on creating new agents with improved pharmacological properties. mednexus.orgresearcher.life
Hetrombopag (B607937): A Novel Research Compound within TPO-RA Landscape
This compound is a novel, orally active, small-molecule TPO-RA that has emerged from ongoing drug discovery efforts. nih.govnih.gov It was developed through structural modifications of an earlier TPO-RA, eltrombopag, with research aimed at enhancing its pharmacological properties. nih.gov Preclinical studies have characterized this compound as a compound that specifically stimulates the proliferation and differentiation of human TPO-R-expressing cells. nih.govnih.gov
The mechanism of action for this compound is consistent with other small-molecule TPO-RAs. It binds to the transmembrane domain of the TPO-R, inducing receptor dimerization and activating the downstream JAK2/STAT, PI3K/AKT, and ERK signaling pathways. mednexus.org This activation promotes the viability and growth of megakaryocyte precursors. nih.gov Research has shown that this compound can normalize cell cycle progression and prevent apoptosis in TPO-R-dependent cell lines by modulating the expression of proteins like Cyclin D1 and BCL-XL. nih.govnih.gov As a compound under investigation, this compound's efficacy has been explored in various research studies for conditions characterized by thrombocytopenia, including immune thrombocytopenia (ITP), severe aplastic anemia (SAA), and chemotherapy-induced thrombocytopenia (CIT). nih.govnih.govnih.govnih.gov
This compound Research Findings in Selected Studies
| Study Focus | Key Finding | Citation(s) |
|---|---|---|
| Immune Thrombocytopenia (ITP) | In a Phase 3 trial, a significantly higher proportion of patients receiving this compound achieved a platelet count of ≥50 × 10⁹/L at week 8 compared to placebo. nih.gov | nih.govdocwirenews.comresearchgate.net |
| Severe Aplastic Anemia (SAA) | When added to standard immunosuppressive therapy (IST), this compound led to a significantly higher complete response rate at 6 months compared to IST plus placebo. confex.comashpublications.org | nih.govnih.govconfex.com |
| Chemotherapy-Induced Thrombocytopenia (CIT) | In a Phase 2 study of patients with solid tumors, the proportion of responders who could resume chemotherapy was significantly higher in the this compound arm versus the placebo arm. nih.gov | nih.govnih.gov |
| Preclinical Models | This compound stimulated TPOR-dependent signaling pathways (STAT, PI3K, ERK) and promoted viability and growth of TPOR-expressing cells with low nanomolar EC₅₀ values. nih.gov | nih.govnih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
2600513-51-5 |
|---|---|
Molecular Formula |
C25H22N4O5 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
5-[2-hydroxy-3-[[5-methyl-3-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C25H22N4O5/c1-14-22(24(31)29(28-14)17-10-9-15-5-2-3-6-16(15)13-17)27-26-19-8-4-7-18(23(19)30)20-11-12-21(34-20)25(32)33/h4,7-13,28,30H,2-3,5-6H2,1H3,(H,32,33) |
InChI Key |
YATJUTCKRWETAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC3=C(CCCC3)C=C2)N=NC4=CC=CC(=C4O)C5=CC=C(O5)C(=O)O |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Hetrombopag Action
Thrombopoietin Receptor (TPOR/MPL) Agonism
Hetrombopag (B607937) functions by directly interacting with the thrombopoietin receptor (TPOR), also known as MPL, a critical component of the signaling pathway that regulates megakaryopoiesis and platelet production.
This compound exhibits high specificity for the TPOR, targeting TPOR-expressing cells, including human hematopoietic stem cells and megakaryocyte progenitor cells. Preclinical studies have demonstrated that this compound stimulates the proliferation and differentiation of these cells with low nanomolar EC50 values. As an orally bioavailable agent, this compound effectively engages its target receptor to initiate downstream signaling cascades.
Unlike some other thrombopoietin receptor agonists (TPO-RAs) that may compete directly with endogenous thrombopoietin (TPO) for binding, this compound, similar to eltrombopag (B601689), binds to the transmembrane domain of the TPOR. This binding site is distinct from the extracellular domain where endogenous TPO binds. This non-competitive interaction allows this compound to act additively with endogenous TPO, leading to augmented signaling effects.
In comparative preclinical studies, this compound has demonstrated superior potency and efficacy compared to eltrombopag. It is reported to be up to 30 times more potent in promoting cellular proliferation in vitro. Furthermore, early clinical investigations indicate that this compound is at least five times more efficacious than eltrombopag in elevating platelet counts in healthy individuals. Specific in vitro comparisons on human CD34+ cells show this compound having an EC50 of 2.3 nmol/L, while eltrombopag has an EC50 of 86.2 nmol/L. While detailed kinetic parameters like association (kon) and dissociation (koff) rates are not explicitly detailed for this compound in the reviewed literature, the understanding of ligand-receptor binding kinetics underscores their importance in determining a drug's efficacy and duration of action.
Table 1: Comparative Potency of this compound and Eltrombopag on Human CD34+ Cells
| Compound | EC50 (nmol/L) | Reference |
| This compound | 2.3 | |
| Eltrombopag | 86.2 |
The mechanism of TPOR activation by this compound differs from that of endogenous TPO primarily in the binding site. Endogenous TPO binds to the extracellular domain of the TPOR, initiating a conformational change that leads to receptor dimerization and downstream signaling. This compound, however, interacts with the TPOR at its transmembrane domain. This distinct binding location prevents direct competition with endogenous TPO for receptor occupancy. Consequently, this compound can complement the action of endogenous TPO, leading to additive effects on TPOR-dependent signaling, cell viability, and apoptosis prevention. This additive interaction suggests a synergistic mechanism where both this compound and endogenous TPO can act concurrently to promote megakaryopoiesis.
Intracellular Signal Transduction Pathways Activated by this compound
Upon binding to the TPOR, this compound triggers a cascade of intracellular signaling events that promote cell survival, proliferation, and differentiation. The primary pathways involved are the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) and Phosphoinositide 3-Kinase (PI3K)/AKT pathways, as well as the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2.
Activation of the JAK/STAT pathway is a hallmark of TPOR receptor stimulation and is crucial for megakaryopoiesis. This compound effectively activates this pathway, leading to the phosphorylation of key downstream effectors, including STAT3 and STAT5. Following TPOR activation by this compound, these STAT proteins become phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of genes essential for cell growth and survival. Notably, this compound demonstrates a prolonged duration of signaling compared to recombinant human TPO (rhTPO). While rhTPO-induced STAT phosphorylation peaks within 0.5-2 hours, this compound sustains high levels of STAT signaling for a significantly longer period, extending from 0.5 to 24 hours.
Table 2: TPOR Downstream Signaling Pathway Activation Kinetics (Comparison with rhTPO)
| Signaling Molecule | Peak Activation (rhTPO) | Sustained Activation (this compound) | Reference |
| STAT3 | 0.5-2 hours | 0.5-24 hours | |
| STAT5 | 0.5-2 hours | 0.5-24 hours | |
| AKT | 0.5-2 hours | 0.5-24 hours | |
| ERK1/2 | 0.5-2 hours | 0.5-24 hours |
In addition to the JAK/STAT pathway, this compound also potently activates the PI3K/AKT signaling cascade. The PI3K/AKT pathway plays a vital role in regulating fundamental cellular processes, including cell survival, proliferation, and metabolism. Activation of the TPOR by this compound results in the phosphorylation of AKT, a central kinase in this pathway. This compound also stimulates the phosphorylation of ERK1/2, a component of the MAPK pathway.
The sustained activation of these signaling molecules by this compound, observed for up to 24 hours, is a key feature differentiating its signaling profile from rhTPO, which shows peak activation within 0.5-2 hours. Furthermore, this compound has been shown to up-regulate key proteins involved in cell cycle progression, such as phosphorylated retinoblastoma protein (p-RB), Cyclin D1, and CDK4/6, thereby normalizing cell cycle progression. It also confers anti-apoptotic effects by modulating the expression of anti-apoptotic proteins like BCL-XL and inhibiting pro-apoptotic proteins like BAK. The combined action of this compound with endogenous TPO results in additive stimulation of TPOR-dependent signaling, promoting cell viability and preventing apoptosis.
Compound Name Table:
AKT
Avatrombopag
BAK
BCL-XL
CDK4/6
Cyclin D1
Eltrombopag
Endogenous Thrombopoietin (TPO)
ERK1/2
this compound
JAK (Janus Kinase)
JAK/STAT Pathway
Ligand
MAPK Pathway
MPL (myeloproliferative leucemia virus oncogene)
p-RB (phosphorylated retinoblastoma protein)
PI3K (Phosphoinositide 3-Kinase)
PI3K/AKT Pathway
Platelet Production
Receptor
Recombinant human TPO (rhTPO)
Romiplostim
STAT (Signal Transducer and Activator of Transcription)
STAT3
STAT5
Thrombocyte Count
Thrombocytopenia
Thrombopoiesis
Thrombopoietin (TPO)
Extracellular Signal-Regulated Kinase (ERK) Pathways
This compound, similar to TPO, activates key intracellular signaling pathways, including the Extracellular Signal-Regulated Kinase (ERK) pathway nih.govresearchgate.netnih.govxcessbio.comresearchgate.nethutch-med.comwikipedia.orgfrontiersin.org. The ERK pathway, also known as the mitogen-activated protein kinase (MAPK) pathway, plays a crucial role in regulating various cellular processes such as proliferation, differentiation, and survival wikipedia.orgfrontiersin.orgmdpi.com. This compound's activation of ERK1/2, along with other pathways like STAT and PI3K/AKT, contributes to its ability to promote megakaryopoiesis nih.govresearchgate.net. Studies have shown that this compound stimulates the phosphorylation of ERK1/2 in TPOR-expressing cells in a concentration-dependent manner nih.govresearchgate.net. Furthermore, this compound's effects on TPOR signaling, including ERK activation, are additive with those of recombinant human TPO (rhTPO), suggesting a synergistic mechanism of action nih.govresearcher.life.
Cellular Proliferation and Differentiation Modulation
This compound significantly impacts the proliferation and differentiation of various hematopoietic cell types, particularly those expressing the TPOR.
This compound demonstrates potent stimulatory effects on TPOR-expressing cell lines, such as the murine 32D-MPL cell line. In these cells, this compound effectively stimulates proliferation and differentiation with low nanomolar EC50 values nih.govnih.govxcessbio.com. Preclinical studies indicate that this compound is considerably more potent than eltrombopag in stimulating TPOR signaling and promoting the proliferation of 32D-MPL cells nih.govresearcher.life. In vitro studies using 32D-MPL cells have shown that this compound can promote viability and growth, with its effects on TPOR-dependent signaling, including ERK phosphorylation, peaking within 0.5-2 hours after treatment nih.gov.
Table 1: EC50 Values for this compound in Stimulating TPOR-Expressing Cell Lines
| Cell Line | EC50 (nM) | Reference |
| 32D-MPL | Low nanomolar | nih.govnih.govxcessbio.com |
| Human CD34+ | 2.3 | nih.gov |
This compound has been shown to stimulate the proliferation and differentiation of human hematopoietic stem cells (HSCs), specifically CD34+ cells, which are TPOR-positive nih.govnih.govxcessbio.com. These effects are mediated through the activation of TPOR signaling pathways, including STAT, PI3K, and ERK nih.govresearchgate.net. This compound promotes the proliferation of these progenitor cells and enhances their differentiation into megakaryocytes, leading to proplatelet production nih.gov. The EC50 value for this compound in stimulating human CD34+ cells is reported to be 2.3 nM nih.gov.
This compound plays a significant role in megakaryopoiesis by directly impacting megakaryocyte progenitor cells. It stimulates the proliferation and differentiation of human cord blood-derived CD34+ cells, which are a source of hematopoietic stem cells and megakaryocyte progenitors nih.govhaematologica.org. This stimulation leads to an increased output of mature megakaryocytes capable of forming proplatelets and releasing platelets nih.govhaematologica.org. This compound induces a concentration-dependent increase in the phosphorylation of key signaling molecules like STAT3, STAT5, and ERK1/2 in these cells, demonstrating its efficacy in promoting megakaryocyte maturation nih.gov.
Cell Cycle Regulation and Apoptosis Prevention
This compound effectively upregulates G1-phase-related proteins, including phosphorylated retinoblastoma protein (p-RB), Cyclin D1, and Cyclin-Dependent Kinases 4/6 (CDK4/6) nih.govnih.govxcessbio.comresearchgate.net. These proteins are critical regulators of the G1 phase of the cell cycle, governing the transition from G1 to S phase biocompare.complos.org. By upregulating these proteins, this compound helps to normalize cell cycle progression, allowing cells to re-enter the cell cycle from a G1 arrest and proceed through the S and G2 phases nih.govresearchgate.net. This modulation of cell cycle regulators is a key mechanism by which this compound promotes cellular proliferation.
Table 2: Modulation of G1-Phase Proteins by this compound
| Protein | Effect of this compound | Associated Signaling Pathway | Reference |
| p-RB | Upregulation | G1/S transition | nih.govnih.govxcessbio.comresearchgate.net |
| Cyclin D1 | Upregulation | G1/S transition | nih.govnih.govxcessbio.comresearchgate.net |
| CDK4/6 | Upregulation | G1/S transition | nih.govnih.govxcessbio.comresearchgate.net |
This compound also plays a role in preventing apoptosis. In 32D-MPL cells, it modulates the expression of anti-apoptotic protein BCL-XL and pro-apoptotic protein BAK, thereby preventing programmed cell death nih.govresearchgate.netnih.gov. This anti-apoptotic effect, combined with its proliferative and cell cycle-promoting activities, underscores this compound's comprehensive mechanism in enhancing megakaryopoiesis.
Preclinical Pharmacological Characterization of Hetrombopag
In Vitro Pharmacological Studies
Hetrombopag (B607937) has been shown to stimulate the proliferation of cells expressing the human thrombopoietin receptor (TPOR) in a concentration-dependent manner. mednexus.orgresearchgate.net In studies using the murine myeloid progenitor cell line 32D, which was stably transfected with human TPOR (32D-MPL), this compound demonstrated stimulatory activity. researchgate.netnih.gov The half-maximal effective concentration (EC50) for this proliferative effect was determined to be 0.4 nmol/L. mednexus.orgresearchgate.net Further research indicated that this compound also stimulated the proliferation of human cord blood-derived CD34+ cells, which are a source of hematopoietic stem cells, with an EC50 value of 2.3 nmol/L. mednexus.orgnih.gov
Table 1: EC50 Values of this compound in TPOR-Expressing Cell Lines
| Cell Line | EC50 (nmol/L) |
|---|---|
| 32D-MPL | 0.4 |
| Human CB-derived CD34+ | 2.3 |
Comparative analyses reveal that this compound has a greater in vitro potency than eltrombopag (B601689). In 32D-MPL cells, this compound exhibited an EC50 value of 0.4 nmol/L, while eltrombopag's EC50 was 13.4 nmol/L. researchgate.net This indicates that this compound is significantly more potent in stimulating the proliferation of these cells. researchgate.net Similarly, when tested on human cord blood-derived CD34+ cells, this compound had an EC50 of 2.3 nmol/L, compared to 86.2 nmol/L for eltrombopag. mednexus.orgnih.gov These findings consistently demonstrate a higher pharmacological potency of this compound over eltrombopag in in vitro settings. nih.govresearchgate.net
Table 2: Comparative Potency of this compound and Eltrombopag
| Cell Line | This compound EC50 (nmol/L) | Eltrombopag EC50 (nmol/L) |
|---|---|---|
| 32D-MPL | 0.4 | 13.4 |
| Human CB-derived CD34+ | 2.3 | 86.2 |
This compound activates intracellular signaling pathways downstream of the TPOR, including STAT, PI3K, and ERK. nih.govnih.gov Upon binding to TPOR, this compound induces the phosphorylation of key signaling molecules such as STAT3, STAT5, AKT, and ERK1/2. mednexus.orgnih.gov Studies comparing the duration of this signaling activation have shown that while recombinant human TPO (rhTPO) induces peak phosphorylation between 0.5 to 2 hours, which then declines, this compound treatment leads to a sustained high level of signaling for significantly longer periods, up to 24 hours. nih.gov This prolonged activation of TPOR-dependent signaling is a distinct characteristic of this compound's pharmacological profile. nih.gov
This compound and recombinant human thrombopoietin (rhTPO) have been shown to have an additive effect in stimulating TPOR-dependent activities. nih.govnih.gov In proliferation assays with 32D-MPL cells, the combination of this compound and rhTPO resulted in an augmented proliferation-promoting effect compared to either agent alone. nih.gov This additive interaction extends to enhanced anti-apoptotic effects as well. nih.gov The mechanism for this additivity is attributed to their ability to act in concert on TPOR, with combined treatment leading to augmented phosphorylation of downstream signaling molecules like STAT3, STAT5, AKT, and ERK1/2. nih.govresearchgate.net This suggests that this compound and endogenous or recombinant TPO can work together to increase platelet production. researchgate.netresearchgate.netnih.gov
In Vivo Pharmacological Studies in Animal Models
The in vivo efficacy of this compound has been evaluated using a hollow-fibre assay in nude mice. nih.govnih.govnih.gov This model is particularly useful for assessing nonpeptide TPO-R agonists, which often exhibit high species specificity. nih.govresearchgate.net In this assay, 32D-MPL cells, which are dependent on human TPOR, are enclosed in hollow fibres and implanted subcutaneously into the mice. nih.govnih.govresearchgate.net Following oral administration, this compound demonstrated the ability to stimulate the proliferation and enhance the viability of the encapsulated 32D-MPL cells in a dose-dependent manner. nih.govnih.gov This model confirmed that this compound is orally bioavailable and can activate TPOR-dependent signal transduction in vivo. nih.govnih.gov Furthermore, these studies indicated that this compound has a much higher potency than eltrombopag in this in vivo setting. nih.govnih.govnih.gov
Assessment of TPOR-Dependent Signal Transduction in Vivo
In preclinical in vivo models, orally administered this compound has been shown to activate TPOR-dependent signal transduction. nih.gov One study utilized a hollow-fibre assay where nude mice were implanted with hollow fibres containing human TPOR-transfected murine 32D cells (32D-MPL). nih.gov Following oral administration of this compound, analysis of the 32D-MPL cells within the fibres confirmed the activation of downstream signaling pathways. nih.gov
This compound treatment led to a sustained phosphorylation of key signaling molecules. In contrast to recombinant human TPO (rhTPO), which induced a peak in downstream effectors between 0.5 to 2 hours, this compound sustained high levels of signaling for a significantly longer duration, from 0.5 to 24 hours. nih.gov This prolonged activation of TPOR signaling in vivo underscores its potential for a durable pharmacological effect. nih.gov
Table 1: In Vivo TPOR-Dependent Signal Transduction by this compound
| Signaling Molecule | Activation Status | Duration of Activation | Reference |
|---|
Comparative Efficacy in Animal Models
Preclinical studies have demonstrated that this compound exhibits greater pharmacological efficacy than eltrombopag, both in vitro and in vivo. nih.gov In vitro, this compound stimulated the proliferation of human TPOR-expressing 32D-MPL cells with an EC50 value in the picomolar range, indicating a potency approximately 30 times greater than that of eltrombopag. nih.gov
This enhanced potency was also observed in an in vivo hollow-fibre assay using nude mice implanted with 32D-MPL cells. nih.gov Orally administered this compound promoted the viability and growth of these cells with a much higher potency compared to eltrombopag. nih.gov However, it is important to note that direct comparative efficacy studies in conventional murine models of thrombocytopenia have not been detailed in the available literature. The in vivo data primarily relies on the hollow-fibre model containing human cells, as eltrombopag and this compound are not active on the murine TPO receptor. haematologica.org
Table 2: Comparative Efficacy of this compound and Eltrombopag
| Model System | Cell Type | Parameter | This compound Potency | Eltrombopag Potency | Reference |
|---|---|---|---|---|---|
| In Vitro Proliferation Assay | 32D-MPL cells | EC50 | ~30-fold higher than Eltrombopag | - | nih.gov |
Effects on Hematopoietic Cell Populations in Murine Models (excluding peripheral blood counts for safety)
Preclinical studies on the effects of this compound on hematopoietic cell populations have primarily focused on human cells, either in vitro or in xenograft murine models. This compound has been shown to stimulate the proliferation and differentiation of human hematopoietic stem cells (HSCs) derived from cord blood (CB). nih.gov Specifically, it promotes the proliferation of human CB-derived CD34+ cells and their differentiation into megakaryocytes and subsequent proplatelet formation. nih.gov
In one study, both this compound and eltrombopag stimulated the proliferation of human CB-derived CD34+ cells, with EC50 values of 2.3 nmol/L and 86.2 nmol/L, respectively, highlighting the greater potency of this compound. nih.gov Furthermore, this compound induced a concentration-dependent increase in the phosphorylation of STAT3, STAT5, and ERK1/2 in human CB CD34+ cells, with a much stronger effect than eltrombopag. nih.gov
It is noted that this compound had no effect on the counts of white blood cells or reticulocytes in the peripheral blood of mice in one study. nih.gov Specific data on the effects of this compound on murine-specific hematopoietic cell populations within the bone marrow are not extensively detailed in the available literature.
Table 3: Effect of this compound on Human Hematopoietic Progenitor Cells
| Cell Type | Effect | EC50 (nmol/L) | Signaling Pathway Activated | Reference |
|---|---|---|---|---|
| Human CB-derived CD34+ cells | Proliferation | 2.3 | STAT3, STAT5, ERK1/2 | nih.gov |
Studies in Animal Models of Thrombocytopenia (e.g., post-allogeneic hematopoietic stem cell transplantation models)
While clinical studies and real-world data have investigated the use of this compound in patients with thrombocytopenia following allogeneic hematopoietic stem cell transplantation (allo-HSCT), specific preclinical studies in animal models of this condition have not been found in the reviewed literature. nih.govresearchgate.net The available preclinical data for this compound in animal models primarily utilize the hollow-fibre assay with human cells to demonstrate its in vivo activity. nih.gov Studies using TPO receptor agonists like eltrombopag in xenotransplant mouse models with human cells have shown accelerated expansion of human progenitor cells. nih.gov
Investigation of Platelet Activation and Thrombosis in Murine Models
No specific preclinical studies investigating the direct effects of this compound on platelet activation and thrombosis in murine models were identified in the reviewed literature.
Preclinical Studies on Organ-Specific Effects (e.g., Cardiomyocyte Survival)
Protection of Cardiomyocyte Survival from Oxidative Stress Damage
Preclinical research has indicated a novel function for this compound in protecting cardiomyocytes from oxidative stress-induced damage. nih.gov In a study utilizing rat cardiac myocytes, it was found that this compound dose-dependently enhanced the beneficial effects of ex vivo expanded human umbilical cord blood mononuclear cells (MNCs) in increasing the survival of cardiomyocytes subjected to oxidative stress from free oxygen radicals. nih.gov
This protective effect suggests a potential therapeutic application for this compound in conditions related to oxidative stress-induced cardiovascular damage. nih.gov
Table 4: Protective Effect of this compound on Cardiomyocytes
| Cell Type | Stressor | Effect of this compound | Potential Mechanism | Reference |
|---|
Drug Discovery and Development Research Methodologies
Compound Screening and Identification Strategies
The initial phase in the development of a novel therapeutic agent like Hetrombopag (B607937) involves identifying promising chemical entities from vast compound libraries. This process relies on robust screening methods to detect molecules that interact with the desired biological target and elicit a specific functional response.
The identification of this compound originated from the screening of a chemical compound series utilizing a high-throughput, cell-based proliferation assay. nih.gov This strategy is designed to rapidly assess the biological activity of thousands of compounds.
The primary tool for this screening was a murine pro-B cell line, 32D, which was stably transfected to express the human thrombopoietin receptor (32D-MPL cells). nih.gov These engineered cells are dependent on the activation of the TPO-R signaling pathway for their proliferation. In the assay, the 32D-MPL cells were cultured with various compounds from a chemical library. A compound that successfully activates the TPO-R would stimulate the downstream signaling cascade, leading to cell proliferation. This proliferative response can be quantified, and compounds that induce a significant increase in cell growth are identified as "hits."
Through this methodology, this compound was identified as a potent agonist of the human TPO-R. nih.gov Its activity was benchmarked against Eltrombopag (B601689), another non-peptide TPO-R agonist. In these initial screening assays, this compound demonstrated significantly higher potency. nih.gov
| Compound | Cell Line | EC₅₀ (nmol/L) |
| This compound | 32D-MPL | 0.4 |
| Eltrombopag | 32D-MPL | 13.4 |
| Data sourced from proliferation assays measuring the concentration required to achieve 50% of the maximal proliferative response. nih.gov |
Lead Optimization and Structural Modification Research
Following the identification of a promising lead compound, the next critical phase is lead optimization. This iterative process involves chemically modifying the lead structure to improve its drug-like properties, including potency, selectivity, and pharmacokinetic profile.
The enhanced potency of this compound was not limited to the murine 32D-MPL cell line. Further studies using human hematopoietic stem cells (CD34⁺ cells from cord blood) also demonstrated its superior ability to stimulate proliferation, a key step in megakaryopoiesis and platelet production. nih.gov In these human-derived cells, the concentration of this compound required to achieve half-maximal effective proliferation was substantially lower than that of Eltrombopag, underscoring the success of the lead optimization strategy. nih.govmednexus.org
| Compound | Cell Line | EC₅₀ (nmol/L) |
| This compound | Human CB-derived CD34⁺ | 2.3 |
| Eltrombopag | Human CB-derived CD34⁺ | 86.2 |
| Data sourced from proliferation assays on human hematopoietic progenitor cells. nih.gov |
This significant increase in potency indicates that the structural modifications successfully improved the compound's interaction with the TPO receptor, leading to a more robust biological response at lower concentrations. researchgate.net
While specific computational algorithms employed in the design of this compound are not publicly detailed, the lead optimization process for modern therapeutics frequently involves advanced computational chemistry and molecular optimization algorithms. Methodologies such as Deep Genetic Molecular Modification Algorithms represent a convergence of deep learning and evolutionary principles to navigate the vast chemical space for molecules with desired properties. nih.govneurips.cc
These algorithms function by combining two powerful computational strategies:
Deep Generative Models: These are a class of artificial intelligence models trained on large datasets of known molecules. nih.gov They learn the underlying rules of chemical structure and bonding to generate novel, valid molecular structures from scratch. acs.org
Genetic Algorithms: Inspired by natural selection, these algorithms iteratively refine a population of candidate molecules. neurips.ccopenreview.net They use operations like "mutation" (small chemical changes) and "crossover" (combining fragments from different molecules) to create new generations of compounds. Each new molecule is scored based on predicted properties (e.g., binding affinity, safety), and the highest-scoring candidates are selected to produce the next generation. neurips.cc
In a framework combining these approaches, a deep generative model can propose initial molecular structures, which are then optimized by a genetic algorithm guided by a scoring function that predicts binding affinity to a target like the TPO receptor. This synergy allows for an efficient, goal-oriented exploration of chemical possibilities, accelerating the design of molecules with enhanced potency and optimized pharmacological profiles. acs.orgneurips.cc
Receptor-Ligand Interaction Studies in Drug Design
Understanding how a drug molecule (ligand) interacts with its protein target (receptor) at a molecular level is fundamental to drug design. This knowledge allows for the rational design of more effective and selective therapies.
The interaction between a drug and its receptor is governed by the principles of binding kinetics, which are described by several theoretical frameworks.
Occupational Theory: Proposed by A.J. Clark, this foundational model posits that the magnitude of a drug's effect is directly proportional to the number of receptors occupied by the drug. wikipedia.orgmedigraphic.com The relationship follows the Law of Mass Action, where the binding is a reversible process leading to an equilibrium between free ligand, free receptor, and the ligand-receptor complex. nih.govnih.gov The strength of this interaction is quantified by the equilibrium dissociation constant (KD), which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. nih.gov
Two-State Receptor Theory: This model extends the occupational theory by proposing that receptors can exist in an equilibrium between two conformational states: an inactive state (R) and an active state (R). medigraphic.comyoutube.com Agonists are ligands that preferentially bind to and stabilize the active R state, shifting the equilibrium towards this conformation and initiating a biological response. nih.gov Inverse agonists bind to the inactive R state, while neutral antagonists bind to both states equally without shifting the equilibrium. youtube.com
This compound functions as a TPO-R agonist. Like Eltrombopag, it binds to the transmembrane domain of the TPO receptor. mednexus.orgfrontiersin.org This binding site is distinct from that of the endogenous ligand, thrombopoietin (TPO). frontiersin.orgscienceopen.com Upon binding, this compound induces a conformational change in the receptor, likely stabilizing its active state, which triggers the dimerization of the receptor and subsequent activation of intracellular signaling pathways, including Janus Kinase 2/Signal Transducer and Activator of Transcription (JAK/STAT), PI3K/AKT, and ERK. mednexus.orgnih.gov This activation ultimately stimulates the proliferation and differentiation of megakaryocyte progenitor cells, leading to increased platelet production. nih.govmednexus.org Because this compound and TPO bind to different sites, their effects can be additive or synergistic. nih.govscienceopen.com
Analysis of Ligand Residence Time and Structure-Kinetics Relationships
The efficacy of a drug is not solely determined by its binding affinity to the target but also by the duration of the drug-target interaction, a concept known as ligand residence time. A longer residence time can lead to a more sustained pharmacological effect. For thrombopoietin receptor (TPO-R) agonists like this compound, a prolonged interaction with the receptor could translate into a more durable stimulation of megakaryopoiesis and platelet production. While specific studies detailing the ligand residence time of this compound at the TPO-R are not extensively available in the public domain, general principles of structure-kinetics relationships for non-peptide agonists offer valuable insights.
The structure of a ligand plays a crucial role in determining its binding kinetics (the rates of association and dissociation). For non-peptide TPO-R agonists, the chemical moieties and their spatial arrangement influence the formation of a stable drug-receptor complex. Modifications to the core structure can impact the ligand's ability to induce and stabilize the active conformation of the receptor, thereby affecting the dissociation rate and, consequently, the residence time.
This compound, a biarylhydrazone derivative, possesses a distinct chemical scaffold that has been optimized for potent TPO-R agonism. It is understood that this compound, similar to other non-peptide agonists, binds to the transmembrane domain of the TPO-R, an allosteric site distinct from the binding site of endogenous thrombopoietin (TPO) frontiersin.org. This non-competitive binding allows for an additive effect with endogenous TPO nih.gov. The specific interactions between this compound and the amino acid residues within the transmembrane domain are critical for stabilizing the receptor in its active dimeric state, which is a prerequisite for downstream signaling. The sustained activation of these signaling pathways, as observed in preclinical studies, suggests a stable and potentially prolonged interaction between this compound and the TPO-R, indicative of a favorable residence time.
Impact of Cellular Microenvironment on Intercellular Receptor-Ligand Binding
The hematopoietic microenvironment, also known as the hematopoietic niche, is a complex and dynamic milieu within the bone marrow that plays a pivotal role in regulating hematopoiesis. This microenvironment is composed of various cell types, including stromal cells, osteoblasts, endothelial cells, and adipocytes, as well as an intricate network of extracellular matrix components and signaling molecules. These elements collectively influence the behavior of hematopoietic stem and progenitor cells (HSPCs), including their proliferation, differentiation, and response to therapeutic agents like this compound.
The binding of this compound to the TPO-R on megakaryocyte precursors does not occur in isolation. The cellular microenvironment can modulate this interaction through several mechanisms. For instance, the expression levels of TPO-R on the cell surface can be influenced by cytokines and growth factors present in the niche. Additionally, the composition of the extracellular matrix can affect the accessibility of the receptor to its ligand.
Furthermore, signaling from other receptors on the surface of HSPCs can crosstalk with the TPO-R signaling pathway, potentially amplifying or dampening the response to this compound. TPO has been shown to regulate the expression of other adhesion molecules on HSPCs, which in turn influences their localization within the niche and their interaction with other cells nih.gov. While direct studies on the impact of the cellular microenvironment on this compound's binding are limited, the interplay between the niche and TPO/TPO-R signaling is an active area of research. Understanding these interactions is crucial for optimizing the therapeutic efficacy of TPO-R agonists.
Preclinical Model Development and Validation
Establishment and Utility of In Vitro Cell Line Models (e.g., 32D-MPL, CD34+ cells)
In vitro cell line models are indispensable tools in the early stages of drug discovery for assessing the activity and mechanism of action of novel compounds. For the development of this compound, two key cell-based models have been instrumental: the 32D-MPL cell line and primary human CD34+ hematopoietic stem and progenitor cells.
The 32D-MPL cell line is a murine myeloid progenitor cell line that has been genetically engineered to express the human TPO receptor (MPL). These cells are dependent on TPO-R signaling for their proliferation and survival, making them an excellent model for screening and characterizing TPO-R agonists. In studies with this cell line, this compound demonstrated potent, dose-dependent stimulation of cell proliferation nih.gov. The half-maximal effective concentration (EC50) for this compound in 32D-MPL cells was found to be significantly lower than that of eltrombopag, indicating a higher potency nih.gov.
Primary human CD34+ cells are isolated from sources such as umbilical cord blood or bone marrow and represent a more physiologically relevant model of human hematopoiesis. These cells are the progenitors of various hematopoietic lineages, including megakaryocytes. In cultures of CD34+ cells, this compound was shown to stimulate the proliferation and differentiation of these cells into mature megakaryocytes, the precursors to platelets nih.gov. This was evidenced by an increase in the expression of megakaryocyte-specific surface markers and the formation of proplatelets, the cellular extensions from which platelets are shed nih.gov. Similar to the findings in 32D-MPL cells, this compound exhibited a significantly lower EC50 value for the proliferation of human cord blood-derived CD34+ cells compared to eltrombopag nih.gov.
These in vitro studies were crucial in establishing the specific TPO-R-mediated activity of this compound and in providing a preliminary assessment of its potency relative to existing therapies.
| Cell Line Model | Key Findings with this compound | Reference |
| 32D-MPL | Potent, dose-dependent stimulation of proliferation. | nih.gov |
| Significantly lower EC50 compared to eltrombopag, indicating higher potency. | nih.gov | |
| Human CD34+ cells | Stimulation of proliferation and differentiation into mature megakaryocytes. | nih.gov |
| Induction of proplatelet formation. | nih.gov | |
| Significantly lower EC50 for proliferation compared to eltrombopag. | nih.gov |
Development and Application of In Vivo Animal Models (e.g., Nude Mice Hollow-Fibre Assay, Specific Murine Disease Models)
Following promising in vitro results, the efficacy of this compound was evaluated in in vivo animal models. A key model utilized in the preclinical assessment of this compound was the nude mice hollow-fibre assay nih.gov. This model allows for the evaluation of a compound's activity on human cells in an in vivo environment without the need for the compound to be active against the murine TPO-R.
In this assay, hollow fibres containing the human TPO-R-expressing 32D-MPL cells are implanted subcutaneously into nude mice. These mice lack a functional immune system, which prevents the rejection of the human cells. The mice are then treated with the test compound, and the viability and proliferation of the cells within the fibres are assessed. This model provides valuable information on the bioavailability and in vivo potency of the drug.
Studies using the hollow-fibre assay demonstrated that orally administered this compound was able to significantly stimulate the proliferation of 32D-MPL cells within the fibres in a dose-dependent manner nih.gov. Importantly, these studies confirmed the superior in vivo potency of this compound compared to eltrombopag frontiersin.orgnih.gov.
While specific murine disease models of thrombocytopenia were not extensively detailed in the provided search results for this compound's preclinical development, such models are generally used to assess the efficacy of TPO-R agonists in a more complex physiological setting that mimics a human disease state.
| In Vivo Model | Key Findings with this compound | Reference |
| Nude Mice Hollow-Fibre Assay | Oral administration stimulated the proliferation of 32D-MPL cells. | nih.gov |
| Demonstrated superior in vivo potency compared to eltrombopag. | frontiersin.orgnih.gov |
Translational Research from Preclinical Findings to Therapeutic Concepts
The transition from preclinical discoveries to clinical applications is a critical step in drug development, often referred to as translational research. The preclinical data gathered for this compound provided a strong rationale for its advancement into clinical trials for the treatment of thrombocytopenia.
The key preclinical findings that informed the therapeutic concept of this compound include:
High Potency: The significantly lower EC50 values of this compound compared to eltrombopag in both the 32D-MPL and human CD34+ cell models suggested that lower clinical doses might be effective, potentially leading to a better safety profile nih.gov.
Specific Mechanism of Action: The demonstration that this compound's activity is dependent on the expression of the human TPO-R and that it activates the canonical downstream signaling pathways (JAK-STAT, PI3K-AKT, and MAPK) provided confidence in its on-target effects nih.gov.
Oral Bioavailability and In Vivo Efficacy: The positive results from the nude mice hollow-fibre assay confirmed that this compound is orally bioavailable and can effectively stimulate TPO-R-dependent cell proliferation in vivo nih.gov. This was a crucial prerequisite for its development as an oral therapeutic.
Additive Effect with Endogenous TPO: The finding that this compound acts non-competitively with endogenous TPO suggested that it could be effective even in patients with normal or elevated TPO levels, broadening its potential clinical utility nih.gov.
These preclinical findings collectively supported the therapeutic concept of this compound as a potent, orally administered, non-peptide TPO-R agonist for the treatment of thrombocytopenia. This led to the design of phase I clinical trials to evaluate its safety, pharmacokinetics, and pharmacodynamics in healthy volunteers and patients with immune thrombocytopenia (ITP) frontiersin.org. The subsequent successful phase III trials and eventual regulatory approval of this compound for ITP and other conditions underscore the predictive value of the preclinical models and the successful translation of basic research findings into a clinically effective therapy magtechjournal.comnih.govresearchgate.net.
Advanced Research Topics and Future Directions
Exploration of Potential Synergistic Effects with Other Therapeutic Agents in Preclinical Settings
The potential for synergistic effects when Hetrombopag (B607937) is combined with other therapeutic agents has been a subject of preclinical investigation. Studies have indicated that this compound can act additively with endogenous thrombopoietin (TPO) in stimulating TPOR-dependent signaling, promoting cell viability, and preventing apoptosis nih.govnih.gov. This additive effect suggests a complementary mechanism of action. In the context of chemotherapy-induced thrombocytopenia (CIT), a preclinical study demonstrated that the combination of this compound and recombinant human TPO (rhTPO) showed additive effects in stimulating TPOR-dependent signaling, promoting cell viability, and preventing apoptosis in 32D-MPL cells nih.govresearchgate.net. This preclinical finding led to the hypothesis that combining rhTPO and this compound might be more effective for CIT management than rhTPO alone. Retrospective analyses in clinical settings have also suggested that this compound combined with rhTPO may offer faster and more effective platelet count boosts for cancer therapy-induced thrombocytopenia (CTIT) compared to rhTPO monotherapy whuhzzs.com. These findings underscore the potential for this compound to enhance the efficacy of other thrombopoietic agents or treatments in specific preclinical and clinical scenarios.
Mechanistic Basis for Differential Potency Compared to Other TPO-RAs
This compound exhibits a notably higher pharmacological potency compared to other thrombopoietin receptor agonists (TPO-RAs), such as eltrombopag (B601689). Preclinical studies suggest that this compound is up to 30 times more potent than eltrombopag in promoting cellular proliferation nih.govresearchgate.net. In vitro assays using 32D-MPL cells have shown this compound to have an EC50 value of 0.4 nmol/L, whereas eltrombopag's EC50 was 13.4 nmol/L, indicating that a lower concentration of this compound achieves the same effect nih.govnih.govresearchgate.net. This enhanced potency is attributed to structural modifications made to the eltrombopag molecule, which optimize its interaction with the TPO receptor researchgate.net. Both this compound and eltrombopag operate via a similar mechanistic framework, binding to the transmembrane domain of the thrombopoietin receptor and triggering specific phosphorylation cascades, including JAK/STAT, PI3K/AKT, and ERK1/2 pathways researchgate.netnih.govnih.govashpublications.orgresearchgate.netnih.gov. However, the precise molecular basis for this compound's superior potency is linked to its enhanced affinity or more efficient activation of these downstream signaling pathways, although detailed comparative analyses of receptor binding kinetics are still an area of research.
Development of Predictive Preclinical Models for Thrombopoietic Activity
The development and validation of preclinical models that accurately predict this compound's thrombopoietic activity are crucial for its clinical development. Studies utilizing hollow-fiber assays implanted into nude mice have served as a preclinical platform to assess this compound's efficacy in vivo, demonstrating its ability to promote cell viability and growth with higher potency than eltrombopag nih.govnih.govnih.gov. These models allow for the evaluation of this compound's pharmacokinetic and pharmacodynamic properties in a living system. Furthermore, mathematical models of thrombopoiesis, which break down the process into developmental compartments and account for cellular dynamics and TPO kinetics, are being explored to predict the effects of drug administration schedules on platelet levels core.ac.uk. While not specifically focused on this compound, such computational models have the potential to be adapted to simulate the effects of various TPO-RAs, including this compound, thereby aiding in the design of optimal dosing regimens and predicting therapeutic outcomes before human trials. The validation of these models relies on comparing their predictions with experimental data from both animal studies and human clinical trials.
Structural Biology Approaches to Elucidate Receptor-Agonist Interactions
Understanding the precise molecular interactions between this compound and its target, the thrombopoietin receptor (MPL), is essential for further drug optimization and development. Recent advancements in structural biology, particularly through cryo-electron microscopy (cryo-EM), have provided high-resolution structures of the TPO-MPL receptor complex nih.govnih.govokayama-u.ac.jp. These studies reveal the basis for homodimeric MPL activation upon cytokine binding and offer structural rationalizations for mutations affecting TPO signaling. While these specific structural studies have focused on TPO itself and engineered TPO variants, the principles elucidated are foundational for understanding how small-molecule agonists like this compound interact with the MPL receptor. By understanding the structural determinants of this compound's binding and activation of MPL, researchers can gain insights into its differential potency compared to other TPO-RAs and potentially design next-generation agonists with even more tailored signaling profiles. Future research may involve obtaining cryo-EM or X-ray crystallography structures of this compound in complex with the MPL receptor to directly visualize these interactions at an atomic level.
Q & A
Basic Question: What is the molecular mechanism of action of Hetrombopag, and how does its pharmacological potency compare to other thrombopoietin receptor agonists (TPO-RAs)?
Methodological Answer:
this compound is a non-peptide oral TPO-RA that binds to the transmembrane domain of the thrombopoietin receptor (TPO-R), activating downstream signaling pathways such as STAT, ERK1/2, and AKT. These pathways stimulate megakaryocyte proliferation and differentiation, leading to platelet production . Preclinical studies indicate this compound has ~30-fold higher pharmacological potency than eltrombopag, attributed to structural modifications enhancing receptor binding affinity and lipophilicity . Phase I trials in healthy volunteers demonstrated a 5-fold greater platelet-elevating efficacy compared to eltrombopag at equivalent doses . Researchers should consider these potency differences when designing dose-response studies or comparing efficacy across TPO-RAs.
Basic Question: What are the pharmacokinetic (PK) properties of this compound in preclinical models, and how are they quantified?
Methodological Answer:
In rat models, this compound exhibits a plasma half-life (t1/2) of 8–9 hours and dose-dependent Cmax values (13.1 ± 6.0 to 34.6 ± 11.9 µg/mL) following intragastric administration of 10–60 mg/kg . PK studies use validated LC-MS/MS methods with a lower limit of quantification (LLOQ) of 1 ng/mL, protein precipitation for sample preparation, and a 4-minute analytical run time . Key validation parameters include intra-/inter-day precision (<15% CV) and accuracy (85–115%) across a linear range of 1–1000 ng/mL . These methods are critical for preclinical PK/PD modeling and translational dose extrapolation to humans.
Basic Question: How effective is this compound in immune thrombocytopenia (ITP), and what trial designs support its use?
Methodological Answer:
In a phase III randomized, double-blind trial (N=94), this compound achieved a sustained platelet response (≥50×10<sup>9</sup>/L for ≥6 weeks) in 58.9% of chronic ITP patients vs. 5.6% with placebo (OR: 25.8, 95% CI: 7.6–87.1; p<0.001) . Response rates were dose-dependent, with 5 mg/day showing optimal efficacy and safety . Post-hoc analyses of switching studies (eltrombopag → this compound) reported 88.9% response rates in patients with suboptimal prior TPO-RA efficacy, highlighting its role as a salvage therapy . Researchers should note that trial designs often include dose titration (2.5–7.5 mg/day) based on platelet counts to minimize fluctuations .
Basic Question: What is the evidence for this compound in chemotherapy-induced thrombocytopenia (CTIT)?
Methodological Answer:
A multicenter phase II trial (N=121) in advanced solid tumors demonstrated that this compound (5 mg/day) reduced platelet transfusion needs by 50% vs. placebo (p=0.002) and shortened median time to platelet recovery (≥75×10<sup>9</sup>/L) to 14 days vs. 21 days with placebo (p<0.001) . The study used a double-blind, randomized design with stratification by tumor type and chemotherapy regimen. CSCO guidelines (2023) recommend this compound for CTIT when platelets fall below 75×10<sup>9</sup>/L, emphasizing its rapid onset (5–7 days) .
Basic Question: What is the safety profile of this compound compared to other TPO-RAs?
Methodological Answer:
Pooled data from phase II/III trials show lower hepatotoxicity with this compound (ALT elevation: 1.6–3.2% ) vs. eltrombopag (9.5% ). Thromboembolic events are rare (0.8–1.2%), contrasting with higher rates in romiplostim studies . In post-hoc analyses, treatment-related adverse events (TRAEs) decreased from 50.8% with eltrombopag to 38.1% after switching to this compound, driven by reduced bilirubin/ALT abnormalities . Researchers should monitor liver function and platelet counts biweekly during dose escalation.
Advanced Question: How should researchers design studies evaluating TPO-RA switching (e.g., eltrombopag → this compound) in refractory ITP?
Methodological Answer:
Key considerations:
- Inclusion Criteria: Patients with platelet counts <30×10<sup>9</sup>/L after ≥6 weeks of prior TPO-RA .
- Dosing Protocol: Start this compound at 5 mg/day, overlapping with prior TPO-RA for 2 weeks to prevent rebound thrombocytopenia .
- Endpoints: Platelet response (≥50×10<sup>9</sup>/L for ≥4/6 weeks) and TRAE reduction .
- Limitations: Current evidence relies on non-randomized, single-arm studies; future RCTs should compare continuation vs. switching strategies .
Advanced Question: What methodological approaches validate this compound's synergism with cyclosporine A (CsA) in aplastic anemia?
Methodological Answer:
A prospective pilot study (N=48) in transfusion-dependent non-severe aplastic anemia (TD-NSAA) used:
- Co-primary Endpoints: Overall response (OR) at 24 weeks and time to initial response .
- Dosing: this compound 2.5–5 mg/day + CsA (3–5 mg/kg/day), adjusted for trough CsA levels (150–250 ng/mL) .
- Results: OR increased from 16% (CsA alone) to 74% (combination; OR: 14.7, p<0.001), with median time to response reduced from 20.3 to 11.6 weeks (p<0.0001) . Multivariate analysis confirmed this compound’s independent correlation with response (OR: 43, p=0.003) .
Advanced Question: How are LC-MS/MS methods optimized for quantifying this compound in pharmacokinetic studies?
Methodological Answer:
Key validation steps :
- Chromatography: C18 column, mobile phase = 0.1% formic acid in water/acetonitrile (30:70 v/v), flow rate = 0.4 mL/min.
- Mass Spectrometry: ESI+ mode, MRM transitions m/z 483.2→327.1 (this compound) and m/z 539.1→345.1 (eltrombopag IS).
- Validation Metrics:
- Precision/Accuracy: ≤15% CV and 85–115% recovery.
- Matrix Effects: <10% variability using rat plasma.
- Stability: 24-hour room temperature, 30-day freeze-thaw.
Advanced Question: What trial designs assess this compound’s role in post-allogeneic stem cell transplantation (allo-HSCT) platelet engraftment?
Methodological Answer:
A prospective RCT (N=52) compared this compound (2.5–5 mg/day) vs. TPO (300 U/kg/day) post-allo-HSCT :
- Endpoints: Time to platelet engraftment (≥20×10<sup>9</sup>/L for 7 days) and transfusion independence.
- Results: this compound reduced median engraftment time to 15.2 days vs. 18.2 days with TPO (p=0.01) and lowered primary graft failure (3.8% vs. 15.4%, p=0.04) .
- Methodological Note: Stratification by CD34+ cell dose (<2×10<sup>6</sup>/kg) is critical for subgroup analysis.
Advanced Question: How should researchers address contradictions in this compound’s adverse event (AE) profiles across studies?
Methodological Answer:
Discrepancies in AE rates (e.g., hepatotoxicity in ITP vs. CTIT studies) may arise from:
- Population Differences: ITP patients often have pre-existing liver abnormalities vs. CTIT cohorts .
- Dosing: Higher this compound exposure in ITP (5–7.5 mg/day) vs. CTIT (2.5–5 mg/day) .
- Concomitant Medications: CsA or chemotherapy may exacerbate AEs .
Recommendation: Use standardized AE grading (CTCAE v5.0) and adjust multivariate models for baseline liver function and comedications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
